molecular formula C8H7ClN2O2S B182223 2-Methyl-1H-benzimidazole-6-sulfonyl chloride CAS No. 181473-23-4

2-Methyl-1H-benzimidazole-6-sulfonyl chloride

Cat. No. B182223
CAS RN: 181473-23-4
M. Wt: 230.67 g/mol
InChI Key: OKYFXCWQGPKWQL-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a chemical compound with the molecular weight of 230.67 . It is a derivative of benzimidazole, which is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring, which is a fused benzene and imidazole ring, with a sulfonyl chloride group attached at the 6th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

Benzimidazole derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .


Physical And Chemical Properties Analysis

This compound is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .

Mechanism of Action

The inhibiting behavior of benzimidazole derivatives appears as a consequence of the energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Safety and Hazards

This compound is moderately toxic by ingestion and poison by intravenous route . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Benzimidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, future research could focus on the development of new benzimidazole derivatives with improved antimicrobial properties.

properties

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFXCWQGPKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589592
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181473-23-4
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
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